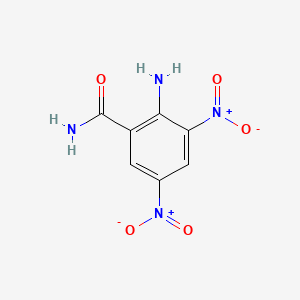

2-Amino-3,5-dinitrobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

35041-16-8 |

|---|---|

Molecular Formula |

C7H6N4O5 |

Molecular Weight |

226.15 g/mol |

IUPAC Name |

2-amino-3,5-dinitrobenzamide |

InChI |

InChI=1S/C7H6N4O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12) |

InChI Key |

KTGYSUKUKPGPES-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)N)[N+](=O)[O-])[N+](=O)[O-] |

solubility |

11.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Pathways to 2 Amino 3,5 Dinitrobenzamide

Established Synthetic Routes and Chemical Transformations

The conventional synthesis of 2-Amino-3,5-dinitrobenzamide and its structural analogs relies on a series of well-documented organic reactions. These methods involve the strategic introduction of nitro and amino groups onto a pre-existing benzamide (B126) framework or the construction of the amide functionality from a dinitrated precursor.

Nitration and Amination Strategies for Benzamide Derivatives

The introduction of nitro groups onto the benzamide ring is a critical step, typically achieved through electrophilic aromatic substitution. The subsequent installation of the amino group often proceeds via nucleophilic aromatic substitution, where the electron-withdrawing nature of the nitro groups activates the aromatic ring for attack.

A documented process for manufacturing 2-amino-3,5-dinitrobenzamide involves the nitration of isatoic anhydride. This reaction is carried out in an inert organic solvent at temperatures ranging from -20°C to 80°C. prepchem.com The resulting intermediate is then subjected to conditions that yield the final product.

Another key strategy involves the direct amination of a dinitro-substituted aromatic compound. For example, a related compound, 2-Amino-4-methyl-3,5-dinitrobenzamide, is prepared by treating 4-methyl-3,5-dinitrobenzamide (B1351774) with an aminating agent in the presence of a base. google.com A solution of 4-methyl-3,5-dinitrobenzamide in dimethyl sulfoxide (B87167) can be added to a solution of 4-amino-1,2,4-triazole (B31798) and potassium tert-butoxide in dimethyl sulfoxide to achieve this transformation. google.com This approach highlights the feasibility of introducing the amino group ortho to a nitro group in a highly activated dinitroaromatic system.

Table 1: Comparison of Nitration Strategies

| Feature | Traditional Nitration | Emerging Nitration |

|---|---|---|

| Reagents | Mixed acids (e.g., HNO₃/H₂SO₄) | NBu₄NO₂ (dual role as electrolyte and nitro source) d-nb.info |

| Conditions | Harsh, highly acidic d-nb.info | Mild, electrochemical oxidation of nitrite (B80452) d-nb.info |

| Selectivity | Often results in mixtures of regioisomers d-nb.info | Can offer higher regioselectivity frontiersin.orgresearchgate.net |

| Waste | Generates significant acid waste d-nb.info | Reduced waste, "green" electricity as reagent d-nb.info |

| Safety | Hazardous process d-nb.info | Safer, readily available nitro source d-nb.info |

Amidation and Dehydration Protocols in Benzamide Formation

The formation of the benzamide functional group is a cornerstone of these synthetic routes. This is typically achieved through an amidation reaction, where a carboxylic acid or its derivative is coupled with an amine source. libretexts.org

One pathway involves the conversion of a dinitrobenzoic acid into the corresponding benzamide. For instance, 3,5-dinitrobenzoic acid can be reacted with an amine to form an amide bond. orientjchem.org The reaction of 3,5-dinitrobenzoic acid with ethylenediamine (B42938) in the presence of a carbodiimide (B86325) derivative leads to the formation of N-(2-aminoethyl)-3,5-dinitrobenzamide. orientjchem.org Amidation reactions can also be mediated by reagents like triphenylphosphine (B44618) (PPh₃) and iodine (I₂), although the sequence of reagent addition is critical for success. researchgate.net

In some synthetic schemes, a dehydration step is necessary. For example, an intermediate amide can be dehydrated using an amide dehydrating agent to form a nitrile. google.com Conversely, the hydration of a nitrile group on a dinitroaromatic ring can also serve as a route to the benzamide. The reaction of 3,5-dinitrobenzonitrile (B189459) with hydroxide (B78521) ions in a water-DMSO mixture can lead to the formation of 3,5-dinitrobenzamide (B1662146). lookchem.com

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent Class | Specific Examples | Notes |

|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) | Commonly used, forms a urea (B33335) byproduct. orientjchem.org |

| Acid Chlorides | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts carboxylic acid to a more reactive acid chloride first. researchgate.netnih.gov |

| Phosphonium Reagents | PPh₃/I₂ system | Effective, but reagent addition sequence is crucial. researchgate.net |

| Heterogeneous Catalysts | Ti-superoxide/saccharin/TBHP | Allows for oxidative amidation of aldehydes to primary amides. lookchem.com |

Multi-component Reaction Approaches for Dinitrobenzamide Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer an efficient pathway to complex molecular scaffolds. beilstein-journals.orgnih.gov This strategy is valued for its atom economy and ability to rapidly generate diverse molecular structures. beilstein-journals.orgnih.gov

The synthesis of dinitrobenzamide derivatives has been achieved using MCRs. A notable example is the synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide. orientjchem.org This molecule was constructed in a convergent manner. First, N-(2-aminoethyl)-3,5-dinitrobenzamide was synthesized. This intermediate was then used in a three-component reaction with β-naphthol and benzaldehyde (B42025) to yield the final, complex dinitrobenzamide product. orientjchem.org While not producing the parent 2-Amino-3,5-dinitrobenzamide, this demonstrates the power of MCRs to construct elaborate molecules that incorporate the dinitrobenzamide moiety. orientjchem.orgnih.gov

Emerging Synthetic Techniques and Green Chemistry Considerations

In response to the need for more sustainable and selective chemical processes, emerging techniques are being explored for the synthesis of nitroaromatic compounds. These methods prioritize environmental considerations and aim to overcome the limitations of traditional approaches. frontiersin.org

Biocatalytic Approaches for Targeted Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis. nih.gov It offers the potential for high selectivity under mild reaction conditions. While a direct biocatalytic synthesis of 2-Amino-3,5-dinitrobenzamide is not yet established, related research points to future possibilities.

Enzymes have been successfully used for the targeted functionalization of amines and the synthesis of chiral N-functionalized amino acids. nih.gov For instance, biocatalysts have been developed to perform the reductive coupling of ketones and amines to produce N-alkylated amino acids. nih.gov Furthermore, the functionalization of outer membrane vesicles (OMVs) with enzymes creates nanobioreactors that can be used for various bioconversions, demonstrating the versatility of biocatalytic platforms. mdpi.com The engineering of enzymes could potentially lead to biocatalysts capable of selectively aminating a dinitroaromatic precursor, offering a green alternative to conventional chemical methods. chemrxiv.org

Electrochemical Nitration for Regioselective Synthesis

Electrochemical synthesis is an emerging green chemistry tool that replaces hazardous chemical reagents with electricity. d-nb.info Electrochemical nitration, in particular, presents a promising alternative to the use of corrosive mixed acids. d-nb.infofrontiersin.org

This technique typically involves the anodic oxidation of a safe and readily available nitro source, such as tetrabutylammonium (B224687) nitrite (NBu₄NO₂), to generate the reactive nitrating agent, nitrogen dioxide (NO₂). d-nb.info The reaction can be performed in a divided electrolysis cell using inexpensive graphite (B72142) electrodes. This method avoids the large volumes of acid waste associated with traditional nitration and can lead to improved regioselectivity, which is crucial for achieving the desired 3,5-dinitro substitution pattern on the benzamide scaffold. d-nb.inforesearchgate.net The ability to control reaction parameters like potential and current offers a high degree of control over the synthetic process. ualberta.ca

Mechanistic Investigations of Synthetic Transformations

The synthesis of 2-Amino-3,5-dinitrobenzamide involves complex reaction mechanisms that are crucial for optimizing reaction conditions and improving yield and purity. Understanding these mechanisms allows for precise control over the synthetic process.

Reaction Kinetics and Transition State Analysis in 2-Amino-3,5-dinitrobenzamide Synthesis

The synthesis of 2-Amino-3,5-dinitrobenzamide and its derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. Kinetic studies of related compounds, such as the reaction of 4-nitrophenyl 3,5-dinitrobenzoate (B1224709) with cyclic secondary amines in acetonitrile (B52724), show that these reactions can proceed through both uncatalyzed and catalyzed pathways. acs.org The Brønsted-type plots for these reactions are linear, providing insights into the structure of the transition state. acs.org For instance, a significant finding in the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate is the evidence for a catalytic six-membered cyclic transition state. acs.orgacs.org This is suggested by a negative enthalpy of activation (ΔH‡) and a large negative entropy of activation (ΔS‡), which point to a highly ordered transition state. acs.org In this proposed mechanism, a second amine molecule acts as a general base, facilitating the proton transfer from the aminium moiety to the aryloxyl oxygen of the leaving group. acs.org

Kinetic investigations into the reactions of aminoguanidine (B1677879) with α-oxoaldehydes under physiological conditions have also been conducted to understand the formation of 3-amino-1,2,4-triazine derivatives. nih.gov While not directly the synthesis of 2-Amino-3,5-dinitrobenzamide, these studies on related amino compounds provide valuable data on reaction rates and the influence of reactants and buffer concentrations on the kinetics. nih.gov For example, the reaction of aminoguanidine with glyoxal (B1671930) is first-order with respect to both reactants. nih.gov

The thermal decomposition kinetics of related energetic materials, such as 5-aminotetrazole (B145819) derivatives, have been studied using techniques like DSC and TG. rsc.org These studies reveal multi-stage decomposition processes with distinct kinetic parameters, which are supported by quantum chemical calculations to elucidate the rate-limiting steps. rsc.org Such analyses are critical for understanding the stability and decomposition pathways of energetic compounds containing amino and nitro groups.

Stereochemical Control and Chirality in Derivative Synthesis

While 2-Amino-3,5-dinitrobenzamide itself is not chiral, the synthesis of its derivatives often involves the introduction of chiral centers, making stereochemical control a critical aspect. The principles of stereochemistry are fundamental in designing synthetic routes that yield specific enantiomers or diastereomers. adelaide.edu.au

The synthesis and structure-activity relationships of 3,5-diamino-piperidine derivatives, which act as aminoglycoside mimetics, highlight the importance of stereochemistry in biological activity. nih.gov In these syntheses, the spatial orientation of amino groups is crucial for their interaction with biological targets like ribosomal RNA. nih.gov For instance, the cis-1,3-configured amino groups of 2-deoxystreptamine, a core scaffold in many aminoglycosides, are key for molecular recognition. nih.gov

Chiral derivatizing agents derived from molecules like trans-1,2-diaminocyclohexane are used to discriminate between enantiomers of α-amino acids. researchgate.net These reagents, which can contain a 3,5-dinitrobenzamide moiety, form diastereomers with the chiral analytes, allowing for their separation and analysis, often by NMR spectroscopy. researchgate.net The development of chiral stationary phases (CSPs) for HPLC, derived from N-(2-naphthyl)-α-amino acids, also enables the separation of enantiomers of various chiral compounds, including those derivatized as 3,5-dinitrobenzamides. researchgate.net

The asymmetric synthesis of derivatives such as 2-amino-3-hydroxynorbornene-2-carboxylic acid has been achieved through Diels-Alder reactions using chiral auxiliaries and Lewis acid catalysts. acs.org These methods allow for the enantioselective formation of complex molecules.

Advanced Purification and Isolation Strategies for Research Grade Compounds

Achieving high purity is paramount for the use of 2-Amino-3,5-dinitrobenzamide in research and other applications. A variety of advanced techniques are employed to isolate and purify the compound to research-grade standards.

Chromatographic Techniques for High Purity (e.g., HPLC with C18 columns)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of 2-Amino-3,5-dinitrobenzamide and its derivatives. Reversed-phase HPLC, particularly with C18 columns, is widely used for this purpose. thermofisher.comcore.ac.ukshopshimadzu.comteledyneisco.com C18 columns, which have a stationary phase of octadecylsilane (B103800) bonded to silica (B1680970), are effective for separating moderately polar to nonpolar compounds from more polar impurities. thermofisher.comshopshimadzu.com

Modern HPLC columns, such as the Hypersil GOLD series, are designed to provide exceptional peak shape, high efficiency, and minimal tailing, which is crucial for accurate quantification and high-purity isolation. thermofisher.comthermofisher.com These columns are based on highly pure silica and advanced derivatization and end-capping procedures, ensuring robust and reproducible separations. thermofisher.comthermofisher.com They are available with various particle sizes, including 1.9 µm for ultra-high pressure liquid chromatography (UHPLC) systems, allowing for faster and more efficient separations. thermofisher.comthermofisher.com

The choice of mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation. teledyneisco.comthermofisher.com Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to separate complex mixtures with components of varying polarities. thermofisher.com

For specific applications, other types of columns may be used. For example, Hypersil GOLD Phenyl columns offer unique selectivity based on pi-pi interactions, while Hypersil GOLD Amino columns are suitable for the separation of very polar compounds like carbohydrates. thermofisher.com

Controlled Crystallization Techniques for Bulk Single Crystals

Crystallization is a powerful technique for the purification of solid compounds and for obtaining materials with specific physical properties. Controlled crystallization can yield large, high-purity single crystals suitable for X-ray diffraction analysis and other applications. researchgate.net

The growth of single crystals of related dinitrobenzoate compounds, such as 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD), has been achieved using the solution growth technique. semnan.ac.irsemnan.ac.ir In this method, the compound is dissolved in a suitable solvent, and the solution is slowly evaporated or cooled to induce crystallization. The choice of solvent is critical and can influence the crystal habit and quality. For instance, adducts of 3,5-dinitrobenzamide with dimethylsulfoxide (DMSO) were obtained by crystallization from DMSO, while adducts with aza donor molecules were obtained by co-crystallization from methanol. researchgate.net

The structure and properties of the resulting crystals are characterized by techniques such as single-crystal X-ray diffraction, which provides detailed information about the molecular and crystal structure. researchgate.netsemnan.ac.irsemnan.ac.ir For example, 2APDBD was found to crystallize in a centrosymmetric triclinic system. semnan.ac.irsemnan.ac.ir

Efficient Liquid-Liquid Extraction Protocols

Liquid-liquid extraction (LLE) is a fundamental and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comyoutube.comcelignis.com This method is often used in the work-up procedure of a chemical synthesis to separate the desired product from unreacted starting materials, by-products, and catalysts. youtube.com

The efficiency of LLE depends on the partition coefficient of the compound between the two phases. celignis.comlibretexts.org The selection of the organic solvent is crucial for achieving high selectivity and extraction efficiency. celignis.com The process involves mixing the two phases to facilitate the transfer of the solute, followed by separation of the layers. scioninstruments.comyoutube.com For some applications, multiple extractions are performed to maximize the recovery of the target compound. libretexts.org

In the context of synthesizing amino-containing compounds, LLE can be combined with acid-base chemistry to enhance separation. For example, an organic compound with a basic amino group can be selectively extracted from an organic solvent into an acidic aqueous solution, where it forms a water-soluble salt. Conversely, acidic impurities can be removed by extraction with a basic aqueous solution. youtube.com This technique is particularly useful in the purification of complex reaction mixtures.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 3,5 Dinitrobenzamide

Single Crystal X-ray Diffraction (SCXRD) Studies

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physicochemical properties of a material. For 2-Amino-3,5-dinitrobenzamide, single crystal X-ray diffraction (SCXRD) provides an unparalleled level of detail regarding its solid-state structure.

Table 1: Illustrative Unit Cell Parameters for a Related Dinitrobenzoate Compound (2APDBD)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

Data derived from a study on a related compound to illustrate typical crystallographic information. semnan.ac.ir

The supramolecular architecture of 2-Amino-3,5-dinitrobenzamide in the solid state is dominated by a network of intermolecular interactions. The amino and amide groups are potent hydrogen bond donors, while the oxygen atoms of the nitro and carboxamide groups act as hydrogen bond acceptors. This leads to the formation of robust hydrogen bonding networks, which are crucial in stabilizing the crystal packing. In related dinitrobenzamide structures, amide moieties have been observed to form cyclic hydrogen bonds. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration for solid-state materials. Different polymorphs of a compound can exhibit distinct physical properties. While specific studies on the polymorphism of 2-Amino-3,5-dinitrobenzamide were not found, the potential for different hydrogen bonding and π-π stacking arrangements suggests that polymorphism is a possibility. Investigating the crystallization conditions (e.g., solvent, temperature) could lead to the discovery of different polymorphic forms or solvates. Solid-state phase transformations, which can be induced by temperature or pressure, would involve changes in the crystal packing and intermolecular interactions.

Elucidation of Supramolecular Interactions (Hydrogen Bonding Networks, π-π Stacking, C-H...O interactions)

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Amino-3,5-dinitrobenzamide in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by the electronic effects of the substituents. The protons of the amino (-NH₂) and amide (-CONH₂) groups would also give rise to characteristic signals, which may be broadened due to quadrupole effects and chemical exchange. In a related dinitrobenzoate compound, protons on the benzoate (B1203000) moiety appeared at chemical shifts as high as 8.7 ppm due to the strong electron-withdrawing nature of the nitro groups. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The carbon atoms of the benzene ring will show distinct resonances, with their chemical shifts influenced by the attached functional groups. The carbonyl carbon of the amide group will typically appear at a significantly downfield chemical shift. For instance, in a similar 3,5-dinitrobenzoate (B1224709) structure, the carbons attached to the nitro groups appeared at approximately 147 ppm, while the carbonyl carbon signal was also observed. researchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the assignment of signals and providing a more detailed picture of the molecular architecture.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Amino-3,5-dinitrobenzamide

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.5 - 9.0 |

| ¹H | Amine (-NH₂) | 5.0 - 7.0 (broad) |

| ¹H | Amide (-CONH₂) | 7.0 - 8.5 (broad) |

| ¹³C | Aromatic (C-H, C-N) | 110 - 150 |

| ¹³C | Carbonyl (C=O) | 160 - 170 |

These are generalized predicted ranges and actual values may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate intermolecular interactions within a molecule. mdpi.com In the context of 2-Amino-3,5-dinitrobenzamide, the FT-IR spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent functional groups. nih.gov

The presence of the amino (-NH2) group is typically confirmed by stretching vibrations in the high-frequency region of the spectrum. For instance, in similar amino-containing compounds, strong bands corresponding to N-H stretching vibrational modes are observed in the range of 3188–3480 cm⁻¹. connectjournals.commdpi.com The benzamide (B126) moiety exhibits characteristic absorptions for the carbonyl (C=O) group, usually seen as a strong peak around 1670-1688 cm⁻¹, and C-N stretching vibrations. nih.govconnectjournals.com The nitro (-NO2) groups, being strong electron-withdrawing groups, show distinct asymmetric and symmetric stretching vibrations.

Furthermore, FT-IR spectroscopy provides insights into the intermolecular hydrogen bonding network within the crystal lattice. The positions and shapes of the N-H and C=O stretching bands can indicate their involvement in hydrogen bonding. For example, a shift to lower wavenumbers and broadening of these peaks often suggests the presence of strong intermolecular hydrogen bonds, which play a crucial role in the packing and stability of the crystal structure. mdpi.comresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for 2-Amino-3,5-dinitrobenzamide and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretching | 3188–3480 | connectjournals.commdpi.com |

| Amino (-NH₂) | N-H Deformation | ~1620 | connectjournals.com |

| Carbonyl (C=O) | C=O Stretching | 1670–1688 | connectjournals.com |

| Nitro (-NO₂) | Asymmetric Stretching | 1530 | connectjournals.com |

| Nitro (-NO₂) | Symmetric Stretching | 1320 | connectjournals.com |

| Aromatic Ring | C-H Stretching | ~3050 | connectjournals.com |

| Aromatic Ring | C=C Stretching | 1500-1600 | nih.gov |

| Amide | C-N Stretching | 1216-1311 | nih.gov |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Optical Transparency

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is employed to study the electronic transitions within a molecule and to determine its optical transparency window. semnan.ac.ir The absorption of UV and visible light promotes electrons from the ground state to higher energy states, a process known as electronic transition. tec5usa.com

For compounds containing chromophores such as nitro groups and aromatic rings, characteristic absorption bands are expected in the UV-Vis region. In analogous compounds like 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (AMPDB), an absorption maximum is observed in the ultraviolet region, which is attributed to n-π* and π-π* electronic transitions involving the aromatic ring and the nitro groups. researchgate.netresearchgate.net The absence of significant absorption in the visible region is a desirable characteristic for materials intended for nonlinear optical (NLO) applications, indicating good optical transparency. researchgate.net

The lower cut-off wavelength, determined from the transmittance spectrum, is a crucial parameter for optical materials. For instance, a related dinitrobenzoate compound, 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD), exhibits a lower cut-off wavelength at 350 nm, indicating a wide transparency window in the visible region. semnan.ac.irsemnan.ac.ir This wide window of transparency is essential for potential applications in optoelectronic devices. erode-sengunthar.ac.inaip.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In this method, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). whitman.edu

For 2-Amino-3,5-dinitrobenzamide (C7H6N4O5), the molecular ion peak [M]+ would correspond to its molecular weight. uni.lu High-resolution mass spectrometry can provide the exact mass of the molecular ion, confirming the elemental composition. The molecular formula of 2-Amino-3,5-dinitrobenzamide is C7H6N4O5, with a molecular weight of approximately 226.15 g/mol . uni.lu

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such a molecule could involve the loss of the amino group (-NH2), the nitro groups (-NO2), or the carboxamide group (-CONH2). The fragmentation of related amino- and nitro-containing aromatic compounds often shows characteristic losses. For example, the study of underivatised amino acids has shown specific fragmentation patterns that are useful for their identification. nih.gov The analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org Soft ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are often employed to minimize fragmentation and ensure the observation of the molecular ion peak. miamioh.edu

Table 2: Predicted m/z Values for Potential Fragments of 2-Amino-3,5-dinitrobenzamide

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]+ | C₇H₆N₄O₅ | 226.03 |

| [M-NH₂]⁺ | C H₄N₃O₅ | 210.01 |

| [M-NO₂]⁺ | C₇H₆N₃O₃ | 180.04 |

| [M-CONH₂]⁺ | C₆H₄N₃O₄ | 182.02 |

| [M-H₂O]+ | C₇H₄N₄O₄ | 208.02 |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Regimes

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and decomposition behavior. wikipedia.org The analysis is conducted by heating the sample at a controlled rate in a specific atmosphere. tainstruments.com

For 2-Amino-3,5-dinitrobenzamide, a TGA curve would show mass loss at different temperature ranges, corresponding to the decomposition of the molecule. The initial decomposition temperature indicates the upper limit of the material's thermal stability. wikipedia.org In similar dinitrobenzoate compounds, decomposition often occurs in distinct stages. researchgate.net For instance, related compounds have shown stability up to temperatures around 197 °C. erode-sengunthar.ac.in The decomposition of energetic materials like those containing nitro groups can be complex, often involving exothermic reactions. researchgate.net

The TGA curve for 2-Amino-3,5-dinitrobenzamide would likely exhibit an initial stable region with no mass loss, followed by one or more decomposition steps. The first step might correspond to the loss of volatile components or the initial breakdown of the amide or nitro functionalities. Subsequent steps at higher temperatures would represent the further fragmentation and decomposition of the aromatic ring structure. The residue remaining at the end of the analysis provides information about the final decomposition products. etamu.edu The study of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, has utilized TGA to determine thermal safety parameters. researchgate.net

Solid-State Chemistry and Molecular Aggregation Studies

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps various properties onto the surface, such as d_norm (normalized contact distance), to identify regions of close intermolecular contacts. nih.gov

For 2-Amino-3,5-dinitrobenzamide, Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. The d_norm surface would highlight hydrogen bond donors and acceptors as red regions, indicating distances shorter than the sum of van der Waals radii. nih.gov The primary interactions expected would be N-H···O hydrogen bonds involving the amino and amide groups as donors and the nitro and carbonyl groups as acceptors. nih.gov

Table 3: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Organic Molecules

| Intermolecular Contact | Typical Percentage Contribution (%) | References |

|---|---|---|

| O···H/H···O | 37.2 - 44.0 | mdpi.comnih.govmdpi.com |

| H···H | 24.2 - 53.8 | nih.govnih.govacs.org |

| C···H/H···C | 21.7 - 25.8 | nih.govacs.org |

| N···H/H···N | 13.6 - 18.8 | mdpi.comnih.gov |

Crystal Packing Analysis and Self-Assembly Propensities

The study of crystal packing reveals how molecules arrange themselves in the solid state, which is crucial for understanding a material's physical properties. The self-assembly of 2-Amino-3,5-dinitrobenzamide in the crystalline form is primarily driven by a network of intermolecular hydrogen bonds. mdpi.com

The amino group and the amide N-H can act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the carbonyl group serve as hydrogen bond acceptors. mdpi.com This can lead to the formation of various supramolecular motifs, such as chains or sheets. For instance, in related structures, N-H···O hydrogen bonds often form specific ring motifs, like R²₂(8) rings, which are common in amide-containing structures. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Amino-3,5-dinitrobenzamide |

| 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (AMPDB) |

| 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) |

Computational and Theoretical Investigations of 2 Amino 3,5 Dinitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mdpi.comacs.org These calculations are foundational for predicting a wide range of molecular properties. Computational studies on related dinitrobenzoate compounds have successfully employed DFT methods, often using the B3LYP functional with a 6-311G(d,p) basis set, to analyze molecular geometry, electronic structure, and other properties. researchgate.net

Geometry Optimization and Electronic Structure Prediction

A critical first step in computational analysis is geometry optimization. This process uses DFT to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. The optimization yields key structural data such as bond lengths, bond angles, and dihedral angles. While specific experimental data for 2-Amino-3,5-dinitrobenzamide is not available in the cited literature, calculations for similar molecules show good agreement between predicted and X-ray crystallographic data. sibran.ru

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide (B126) Derivative (Note: This table is a representation of typical data obtained from DFT calculations and does not represent actual calculated values for 2-Amino-3,5-dinitrobenzamide.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.23 |

| Bond Length (Å) | C-NH2 (amide) | ~1.36 |

| Bond Length (Å) | C-NO2 | ~1.47 |

| Bond Angle (°) | O=C-N | ~122.5 |

| Dihedral Angle (°) | C-C-C-N (amino) | ~0.0 |

Mulliken Population Analysis and Charge Distribution Studies

Mulliken population analysis is a method for calculating partial atomic charges, which helps in understanding the distribution of electrons within a molecule. wikipedia.org This information is vital for identifying potential sites for electrophilic and nucleophilic attack. analis.com.my In 2-Amino-3,5-dinitrobenzamide, the highly electronegative oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms, are expected to carry negative charges. researchgate.net Conversely, the carbon atoms attached to these electron-withdrawing groups and the hydrogen atoms of the amino group would likely exhibit positive charges. researchgate.net It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation. wikipedia.org

Table 3: Illustrative Mulliken Atomic Charges (Note: This table is for illustrative purposes to show the output of a Mulliken analysis.)

| Atom | Charge (e) |

|---|---|

| O (carbonyl) | -0.50 |

| O (nitro) | -0.45 |

| N (nitro) | +0.60 |

| N (amino) | -0.80 |

| C (aromatic) | Variable (+/-) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comwuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For a molecule like 2-Amino-3,5-dinitrobenzamide, the electron-donating amino group and the electron-withdrawing nitro groups would significantly influence the energies of the HOMO and LUMO, respectively, likely resulting in a relatively small energy gap and indicating charge transfer characteristics within the molecule. researchgate.net

Table 4: Illustrative Frontier Molecular Orbital Parameters (Note: This table exemplifies the data derived from FMO analysis.)

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -6.5 |

| E (LUMO) | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Quantum Chemical Calculations for Advanced Property Prediction

Beyond electronic structure, quantum chemical calculations can predict various spectroscopic parameters, providing a bridge between theoretical models and experimental observations.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Electronic Spectra)

Theoretical calculations are widely used to predict vibrational spectra (Infrared and Raman). sibran.ru By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. Comparing this with an experimental spectrum allows for precise assignment of vibrational modes to specific functional groups. nih.gov Often, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations in the theoretical method, which can improve agreement with experimental data. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions between orbitals, such as the HOMO-LUMO transition. analis.com.myschrodinger.com

Table 5: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table demonstrates the comparison between theoretical and experimental data. Specific data for the target molecule is not available in the searched literature.)

| Assignment | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|

| N-H stretch (asym) | - | - |

| N-H stretch (sym) | - | - |

| C=O stretch | - | - |

| NO2 stretch (asym) | - | - |

| NO2 stretch (sym) | - | - |

Reactivity Predictions (e.g., Fukui Functions)

Theoretical chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. One of the most prominent methods within Density Functional Theory (DFT) is the use of Fukui functions, which help identify the most reactive sites within a molecule. wikipedia.orgd-nb.info The Fukui function, f(r), measures the change in electron density at a specific point when a small number of electrons are added to or removed from the molecule. wikipedia.org This allows for the prediction of where electrophilic and nucleophilic attacks are most likely to occur.

While specific studies calculating the Fukui functions for 2-Amino-3,5-dinitrobenzamide are not prevalent in the surveyed literature, the methodology is widely applied to similar nitroaromatic compounds. researchgate.netmdpi.com The analysis involves calculating the electron density of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. From these, three main types of Fukui functions are derived to describe different types of reactions:

f+(r) for Nucleophilic Attack: This function identifies sites that are most susceptible to attack by a nucleophile (an electron-rich species). It is calculated from the difference in electron density between the neutral and anionic states. scm.com For 2-Amino-3,5-dinitrobenzamide, the electron-deficient carbon atoms of the aromatic ring, influenced by the electron-withdrawing nitro groups, would be expected to be primary sites for nucleophilic attack.

f-(r) for Electrophilic Attack: This function points to the sites most likely to be attacked by an electrophile (an electron-poor species). It is derived from the difference between the neutral and cationic electron densities. scm.com The lone pairs of electrons on the oxygen atoms of the nitro groups and the nitrogen of the amino group are typically the most probable centers for electrophilic attack.

f0(r) for Radical Attack: This function is the average of f+(r) and f-(r) and is used to predict sites susceptible to attack by radicals.

The interpretation of these functions provides a quantitative measure of reactivity at different atomic sites within the molecule. For instance, a higher value of the condensed Fukui function (fk) on a particular atom indicates a higher reactivity for that type of attack.

Table 1: Conceptual Fukui Function Analysis for 2-Amino-3,5-dinitrobenzamide This table conceptualizes the expected reactivity at various sites of the molecule based on established chemical principles, which would be quantified by specific Fukui function calculations.

| Functional Group | Atom(s) | Expected Reactivity | Rationale |

| Amino Group | Nitrogen (N) | High f- value (Electrophilic Attack) | The lone pair of electrons on the nitrogen atom makes it a likely site for protonation or interaction with other electrophiles. |

| Nitro Groups | Oxygen (O) | High f- value (Electrophilic Attack) | The oxygen atoms possess lone pairs and are highly electronegative, making them susceptible to electrophilic attack. |

| Nitro Groups | Nitrogen (N) | Potential f+ site (Nucleophilic Attack) | The nitrogen atom is electron-deficient due to bonding with two highly electronegative oxygen atoms. |

| Aromatic Ring | Carbon atoms (C) | High f+ values (Nucleophilic Attack) | The strong electron-withdrawing effect of the two nitro groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. |

| Amide Group | Oxygen (O) | High f- value (Electrophilic Attack) | The carbonyl oxygen has lone pairs, making it a site for electrophilic attack, particularly hydrogen bonding. |

Molecular Dynamics Simulations to Model Conformational and Supramolecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and the formation of larger, non-covalently bonded structures (supramolecular assemblies). nih.gov

For 2-Amino-3,5-dinitrobenzamide, MD simulations can elucidate several key characteristics:

Conformational Analysis: The molecule has several rotatable single bonds, primarily between the aromatic ring and the amino group, the nitro groups, and the amide group. Rotation around these bonds can lead to different spatial arrangements, or conformations, of the molecule. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformations. This is crucial as the specific conformation of the molecule can dictate how it interacts with other molecules.

Supramolecular Behavior: MD simulations are particularly well-suited for modeling how individual molecules of 2-Amino-3,5-dinitrobenzamide interact with each other to form larger assemblies. The primary drivers for this self-assembly are expected to be intermolecular hydrogen bonds. The amino group (-NH2) and the amide group (-CONH2) are excellent hydrogen bond donors, while the oxygen atoms of the nitro groups and the amide carbonyl are strong hydrogen bond acceptors.

Simulations can predict the formation of common hydrogen-bonding motifs, such as the R²₂(8) graph set, which is frequently observed in the crystal structures of amides and related compounds. This involves the formation of a cyclic dimer where two molecules are held together by two hydrogen bonds between their amide groups. Studies on related dinitrobenzamide and dinitrobenzoate compounds frequently report such extensive hydrogen-bonded networks that define their solid-state structures. researchgate.netacs.org

Although specific MD simulation studies focused solely on the conformational and supramolecular properties of 2-Amino-3,5-dinitrobenzamide are not found in the reviewed literature, research on related dinitrobenzamide inhibitors demonstrates the use of MD to understand how these molecules adopt specific conformations to bind within the active sites of enzymes. mdpi.comresearchgate.netfortunejournals.com These studies underscore the importance of both the molecule's intrinsic conformational preferences and its intermolecular interactions in determining its biological or material function.

Research Applications and Functional Materials Development Based on 2 Amino 3,5 Dinitrobenzamide

Non-linear Optical (NLO) Properties and Photonic Applications

Organic NLO materials have garnered significant attention for their potential in optical information processing, data storage, and optical communication systems due to their high non-linearities and rapid response times. semnan.ac.ir The derivatives of dinitrobenzoic acid, which share a core structural motif with 2-amino-3,5-dinitrobenzamide, are extensively studied for these properties.

The non-linear optical response of a material is quantified by its non-linear susceptibilities. The second-order susceptibility (χ⁽²⁾) is responsible for effects like second-harmonic generation (SHG), while the third-order susceptibility (χ⁽³⁾) governs phenomena such as third-harmonic generation, non-linear refraction, and two-photon absorption. illinois.edu

The third-order non-linear optical properties of several dinitrobenzoate derivatives have been investigated using the Z-scan technique. semnan.ac.irsemnan.ac.irrsc.org For example, 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate (B1224709) dihydrate (2APDBD), which has a centrosymmetric crystal structure, was studied for its third-order NLO properties. semnan.ac.irsemnan.ac.ir Similarly, studies on potassium 3,5-dinitrobenzoate (KDNB) and 3-aminopyridinium 3,5-dinitrobenzoate (APDNBA) have quantified their third-order susceptibilities. rsc.orgresearchgate.net The real (Re χ⁽³⁾) and imaginary (Im χ⁽³⁾) parts of the susceptibility are related to the non-linear refractive index and non-linear absorption, respectively.

Table 1: Third-Order Non-linear Optical Properties of Dinitrobenzoate Derivatives

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |

|---|---|---|---|---|

| Potassium 3,5-Dinitrobenzoate (KDNB) | 2.16 × 10⁻⁹ | 1.11 × 10⁻⁴ | 2.4 × 10⁻⁶ | researchgate.net |

| 2-Amino-5-nitropyridinium trichloroacetate (B1195264) (2A5NPTCA) | 7.24 × 10⁻⁸ | 0.09 × 10⁻⁴ | 4.2 × 10⁻⁸ | researchgate.net |

Optical limiters are devices that transmit light at low input intensities but clamp the transmission at high intensities, protecting sensitive optical components from laser-induced damage. This behavior is often rooted in third-order NLO processes like two-photon absorption or reverse saturable absorption. Several materials based on dinitrobenzoic acid have shown potential for optical limiting applications. researchgate.netacs.orgscilit.com

Studies on 3-aminopyridinium 3,5-dinitrobenzoate (APDNBA) confirmed its utility for optical limiting and switching applications. researchgate.net The optical limiting threshold, which is the input intensity at which the output is clamped, is a key metric. For 2-amino-5-nitropyridinium trichloroacetate (2A5NPTCA), the optical limiting threshold was measured to be 6.7 mW/cm². researchgate.net In another study on 2-amino-5-nitropyridinium dihydrogen phosphate (B84403) (2A5NPDP), the optical limiting threshold was found to be as low as 4.7 mW/cm², indicating high efficiency. acs.org These findings suggest that crystals incorporating the dinitrobenzoyl moiety are promising candidates for optical limiting devices.

Multi-photon absorption is a non-linear optical process where a molecule simultaneously absorbs two or more photons, leading to an electronic transition to an excited state. evidentscientific.com This phenomenon is the basis for applications such as multi-photon microscopy, 3D data storage, and photodynamic therapy. The probability of two-photon absorption is proportional to the square of the incident light intensity, confining the excitation to the focal volume of a laser beam. evidentscientific.com

The Z-scan technique is commonly used to investigate these properties. aip.org For instance, 2-amino-5-nitropyridinium nitrate (B79036) (2A5NPN) was shown to possess multi-photon absorption behavior. aip.org Similarly, open-aperture Z-scan measurements on certain hydrazone derivatives revealed two-photon absorption at a wavelength of 532 nm. researchgate.net The incorporation of electron-donating and electron-withdrawing groups, a key feature of 2-amino-3,5-dinitrobenzamide, is a known molecular design strategy to enhance two-photon absorption cross-sections. mdpi.com

Optical Limiting and Switching Phenomena in Dinitrobenzamide Crystals

Supramolecular Architecture Design and Crystal Engineering

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. acs.org In the context of 2-amino-3,5-dinitrobenzamide and its derivatives, hydrogen bonding and π-π stacking interactions are the dominant forces that guide the assembly of molecules into well-defined supramolecular architectures.

The molecular structure of 2-amino-3,5-dinitrobenzamide offers multiple sites for hydrogen bonding: the amino group (-NH₂) and the amide group (-CONH₂) act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the amide carbonyl act as acceptors. These interactions are fundamental to the crystal packing.

In related structures, specific and robust hydrogen-bonding patterns, or synthons, are consistently observed. For example, the amide moiety can form cyclic hydrogen-bonded dimers. researchgate.net In the crystal structure of 2-amino-4,6-dimethylpyrimidinium 3,5-dinitrobenzoate dihydrate, the carboxylate group of the dinitrobenzoate anion interacts with the protonated pyrimidine (B1678525) and its amino group to form a characteristic R₂²(8) ring motif. nih.gov Similar R₂²(8) motifs are formed between paired aminopyrimidinium cations via N-H···N hydrogen bonds. nih.gov The crystal structure of creatininium 3,5-dinitrobenzoate is stabilized by N-H···O hydrogen bonds and further reinforced by π-π, C-H···π, and N-O···π stacking interactions. nih.gov These directional and predictable interactions allow for the rational design of complex, three-dimensional networks. rsc.org

Co-crystallization is a powerful strategy in crystal engineering to modify the physical properties of a solid without altering its chemical composition. This involves combining two or more different neutral molecules in a single crystal lattice. The 3,5-dinitrobenzoic acid and 3,5-dinitrobenzamide (B1662146) moieties are excellent candidates for co-crystal formation due to their strong hydrogen bonding capabilities.

Extensive studies have been performed on the co-crystallization of 3,5-dinitrobenzoic acid and acetamide (B32628) with a variety of solvents, leading to the synthesis of twelve different multicomponent solvate crystals (cocrystal solvates). acs.orgnih.gov In these structures, an amide-amide dimer synthon is a recurring feature. acs.org Adducts of 3,5-dinitrobenzamide have also been formed with molecules like dimethylsulfoxide (DMSO) and various aza donor compounds, such as 4,4′-bipyridyl. researchgate.net These studies demonstrate the versatility of the dinitrobenzamide framework in forming multi-component crystals, opening avenues to fine-tune material properties for specific applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-3,5-dinitrobenzamide |

| 2-Amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) |

| 2-Amino-5-nitropyridine-L-(+)-tartrate (ANPT) |

| 2-Amino-5-nitropyridinium dihydrogen phosphate (2A5NPDP) |

| 2-Amino-5-nitropyridinium nitrate (2A5NPN) |

| 2-Amino-5-nitropyridinium trichloroacetate (2A5NPTCA) |

| 2-Aminobenzothiazole (B30445) |

| 3,5-dinitrobenzoic acid |

| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) |

| 4,4′-bipyridyl |

| Acetamide |

| Creatininium 3,5-dinitrobenzoate |

| Dimethylsulfoxide (DMSO) |

| N-(3,5-Dinitrobenzoyl) derivatives |

| Piperazinium 3,5-dinitrobenzoate (PDNB) |

| Potassium 3,5-dinitrobenzoate (KDNB) |

Directed Assembly via Hydrogen Bonding and π-π Interactions

Role as a Synthetic Intermediate for Advanced Organic Frameworks and Complex Molecules

The chemical architecture of 2-amino-3,5-dinitrobenzamide, featuring a combination of an aromatic amine, an amide, and two nitro groups, makes it a versatile and valuable building block in the synthesis of more elaborate molecular structures. Its utility as a synthetic intermediate is rooted in the distinct reactivity of its functional groups, which can be selectively targeted to construct complex organic molecules and advanced materials.

Derivatives of the dinitrobenzamide core are frequently employed as intermediates. For instance, the related compound 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide serves as a precursor in the creation of more complex organic molecules for various research applications. The dinitrobenzamide scaffold is particularly prominent in the development of new therapeutic agents. Researchers have synthesized extensive libraries of 3,5-dinitrobenzamide derivatives to explore their potential as antimycobacterial agents in the fight against tuberculosis. nih.gov This work underscores the importance of the dinitrobenzamide core in medicinal chemistry for generating diverse molecular structures with specific biological activities.

Further illustrating its role as a key intermediate, a derivative, 2-Amino-4-methyl-3,5-dinitrobenzamide, is a crucial precursor in a multi-step synthesis to produce 6-[ (4,5-dihydro-1h-imidazol-2-yl)amino-] -7-methyl-1h-benzimidazole-4-carbonitrile, a complex heterocyclic molecule. google.com The synthesis of another complex molecule, N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide, is achieved through the reaction of an intermediate with 3,5-dinitrobenzoic acid, a direct precursor to the title compound. orientjchem.org These examples highlight the strategic importance of the aminodinitrobenzamide framework in constructing molecules with significant structural complexity.

The functional groups on the 2-amino-3,5-dinitrobenzamide ring provide multiple reaction sites for cyclization and annulation reactions, making it a valuable precursor in heterocyclic chemistry. The amino group can act as a nucleophile, while the nitro groups can be reduced to form additional amino groups, which can then participate in ring-forming reactions to create a wide array of heterocyclic systems.

A key application is in the synthesis of pharmacologically active heterocycles. For example, derivatives of the title compound are instrumental in forming benzimidazoles. The synthesis of 6-Amino-7-methyl-1H-benzimidazole-4-carbonitrile uses 2-Amino-4-methyl-3,5-dinitro-benzamide as a key intermediate, demonstrating a clear pathway from a dinitrobenzamide precursor to a complex heterocyclic product. google.com

The related 3,5-dinitrophenyl moiety is a cornerstone for building other heterocyclic systems, such as oxadiazoles. In the development of novel antitubercular agents, 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized starting from 3,5-dinitrobenzohydrazide. plos.org The hydrazide, a close structural relative of 2-amino-3,5-dinitrobenzamide, undergoes cyclization to form the 1,3,4-oxadiazole (B1194373) ring, showcasing the utility of the dinitrophenyl group in constructing five-membered heterocycles. plos.org This approach, which combines the 3,5-dinitrophenyl unit with a heterocyclic scaffold, has led to compounds with potent and selective antimycobacterial activity. plos.org

The following table summarizes examples of complex heterocyclic molecules synthesized from dinitrobenzamide and related precursors.

| Precursor | Synthetic Target | Application/Significance |

| 2-Amino-4-methyl-3,5-dinitrobenzamide | 6-Amino-7-methyl-1H-benzimidazole-4-carbonitrile | Intermediate for complex benzimidazole (B57391) derivatives. google.com |

| 3,5-Dinitrobenzohydrazide | 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives | Potent antitubercular agents. plos.org |

| 3,5-Dinitrobenzoic acid / 3,5-Dinitrobenzoyl chloride | N,N'-(pentane-1,5-diyl)bis(3,5-dinitrobenzamide) | Development of antimycobacterial agents. nih.gov |

While direct synthesis of Metal-Organic Frameworks (MOFs) using 2-amino-3,5-dinitrobenzamide as the primary ligand is not extensively documented, its structure is highly relevant for such applications. The molecule possesses multiple potential coordination sites: the nitrogen atom of the amino group, the oxygen atom of the carbonyl group, and the oxygen atoms of the two nitro groups. This multifunctionality makes it a promising candidate for acting as a linker between metal ions to form porous frameworks.

The incorporation of amino groups into MOF ligands is a well-established strategy for enhancing properties like selective CO2 adsorption. rsc.orgnih.gov For example, MOFs constructed from 2-aminoterephthalic acid have demonstrated high selectivity for CO2. rsc.org The amino group acts as a Lewis base site, improving the framework's affinity for acidic gases. Similarly, MOFs functionalized with amino groups have been synthesized from ligands like 2,5-bis(p-carbonylphenyl)-1-aminobenzene and 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene, yielding frameworks with interesting structural and fluorescent properties. frontiersin.org

Furthermore, ligands containing nitro or dinitro functionalities have been used to create energetic metal complexes. An energetic copper(II) compound was synthesized using 3,5-dinitrobenzoic acid (a structural analogue of the title compound, lacking the 2-amino group) and imidazole (B134444) as ligands. doi.org This demonstrates that the dinitrobenzoyl moiety can successfully coordinate with metal centers to form stable complexes. Given these precedents, 2-amino-3,5-dinitrobenzamide is a structurally relevant and promising, albeit underexplored, candidate for designing novel MOFs that could combine the properties endowed by both amino and nitro functional groups.

The table below shows examples of functionalized ligands used in MOF synthesis, highlighting the relevance of the amino groups present in 2-amino-3,5-dinitrobenzamide.

| Ligand | Metal Ion(s) | Resulting MOF/Complex | Key Feature/Application |

| 2-Aminoterephthalic acid | Mg, Co, Sr | Mg-ABDC, Co-ABDC, Sr-ABDC | Amino-functionalized MOFs with high CO2 adsorption selectivity. rsc.org |

| 3,5-Dinitrobenzoic acid | Cu(II) | [Cu(IMI)2(DNBA)2] | Energetic metal complex with catalytic potential. doi.org |

| 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Zn(II) | Interpenetrated 3D pillared-layer MOFs | Structural diversity and single-crystal-to-single-crystal transformations. jyu.fi |

| 2,5-bis(p-carbonylphenyl)-1-aminobenzene | Cd(II) | {[Cd(BCPAB)(μ2-H2O)]}n | 3D framework with fluorescent properties. frontiersin.org |

Derivatives and Analogs of 2 Amino 3,5 Dinitrobenzamide: Synthesis and Structure Property Relationships

Synthesis of N-Substituted 2-Amino-3,5-dinitrobenzamide Derivatives (e.g., N-(tert-butyl)-3,5-dinitrobenzamide)

The synthesis of N-substituted dinitrobenzamide derivatives is typically achieved through standard amidation reactions. A general and widely used approach involves the conversion of the parent carboxylic acid, 3,5-dinitrobenzoic acid, into a more reactive acyl chloride. nih.gov This is commonly accomplished by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting 3,5-dinitrobenzoyl chloride is a versatile intermediate that readily reacts with a wide range of primary or secondary amines to form the corresponding N-substituted amide. nih.govsapub.org

A specific example is the synthesis of N-tert-butyl-3,5-dinitrobenzamide. In a documented procedure, 3,5-dinitrobenzoyl chloride is reacted with tert-butyl amine in a solvent such as benzene (B151609). google.com This nucleophilic acyl substitution reaction yields the desired N-tert-butyl-3,5-dinitrobenzamide, which can be isolated as a crystalline solid with a melting point of 158-159°C and a yield of 54%. google.com A similar procedure using isobutyl amine and 3,5-dinitrobenzoyl chloride in ethyl acetate (B1210297) produces N-isobutyl-3,5-dinitrobenzamide. google.com

This synthetic strategy is broadly applicable for creating a library of N-substituted derivatives by varying the amine reactant. mdpi.compreprints.org For instance, N-cyclohexyl-3,5-dinitrobenzamide has been synthesized via amidation mediated by triphenylphosphine (B44618) (PPh₃) and iodine. rsc.org While these examples start from 3,5-dinitrobenzoic acid, the synthesis of N-substituted derivatives of 2-amino-3,5-dinitrobenzamide, such as 2-Amino-N-(tert-butyl)-3,5-dinitrobenzamide, would follow a similar pathway. chemscene.com However, the presence of the 2-amino group introduces a second nucleophilic site, which may necessitate the use of protecting group strategies or carefully controlled reaction conditions to ensure selective amidation at the benzamide (B126) moiety.

Synthesis of Ring-Substituted Dinitrobenzamide Analogs

The synthesis of analogs with substituents on the dinitrobenzamide aromatic ring typically begins with a correspondingly substituted benzoic acid precursor. This method allows for the strategic placement of various functional groups around the core scaffold.

A clear example is the synthesis of chloro-substituted dinitrobenzamide derivatives. researchgate.net The synthesis can start from either 4-chloro-3,5-dinitrobenzoic acid or 2-chloro-3,5-dinitrobenzoic acid. These starting materials are first converted to their highly reactive acid chloride counterparts using reagents like thionyl chloride. researchgate.net The resulting chloro-dinitrobenzoyl chlorides are then reacted with an amine, such as 4-amino-TEMPO, to yield the final ring-substituted amide. researchgate.net This modular approach allows for the generation of diverse analogs where the position of the ring substituent is precisely defined by the initial choice of benzoic acid.

Another example involves the synthesis of 2,4-dinitrobenzamide-5-mustards, which are prepared from 5-chloro-2,4-dinitrobenzoic acid. acs.org Similarly, the synthesis of 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide involves the nitration of a suitable precursor followed by the introduction of the 4-chlorophenylamine group. These syntheses demonstrate that a wide array of functionalities can be incorporated onto the phenyl ring, leading to analogs with distinct electronic and steric profiles.

Comparative Structural Analysis of Derivatives and Their Conformational Landscapes

The introduction of substituents to the 2-amino-3,5-dinitrobenzamide scaffold significantly influences the molecule's three-dimensional structure and conformational flexibility. These structural changes can be analyzed using techniques like single-crystal X-ray diffraction and computational modeling to understand their conformational landscapes. acs.orgresearchgate.net The conformational landscape refers to the range of possible shapes a molecule can adopt and their relative energies. acs.org

In the solid state, the parent 3,5-dinitrobenzamide (B1662146) molecule is known to form adducts where the amide moiety participates in cyclic hydrogen bonds, creating stable dimeric structures. researchgate.net These interactions are crucial in defining the crystal packing.

Ring-Substituted Derivatives: Substitution on the aromatic ring can also induce significant conformational changes. For example, introducing a substituent at the C2 position, adjacent to the amide group, can force the amide plane to twist relative to the phenyl ring to minimize steric repulsion. This change in the dihedral angle between the aromatic ring and the amide group is a key conformational parameter. Modifications to the ring's electronic properties, such as the addition of a chlorine atom, can also alter non-covalent interactions, including π-π stacking and hydrogen bonding, which dictate the supramolecular assembly in the crystalline state. researchgate.net

Computational methods can be used to explore these conformational possibilities. By calculating the energies of various conformers, a crystal energy landscape can be generated. acs.org This landscape provides insight into the likely stable crystal structures (polymorphs) and helps rationalize how different substitution patterns favor certain conformations over others, ultimately affecting the material's properties. acs.orgnih.gov

Investigation of Structure-Property Relationships (excluding biological efficacy, focusing on physicochemical and material properties)

The relationship between the chemical structure of dinitrobenzamide derivatives and their physicochemical and material properties is a critical area of investigation. By systematically altering the substitution patterns, properties such as lipophilicity, thermal stability, and electronic characteristics can be fine-tuned.

Lipophilicity (logP): Lipophilicity, often quantified as the partition coefficient (logP), is a key physicochemical property. For N-alkyl-3,5-dinitrobenzamides, a clear relationship has been shown between the length of the alkyl chain and the compound's logP value. nih.gov Studies indicate that there is an optimal range of lipophilicity for certain applications, with a polynomial correlation observed between logP and specific activities. nih.gov Furthermore, the introduction of polar functional groups can dramatically alter this property. For example, incorporating ester, hydroxyl, or carboxyl groups into related scaffolds has been shown to significantly decrease logP values, making the compounds more hydrophilic. mdpi.com

Thermal Stability: The material properties of these derivatives include their thermal stability, which can be assessed using techniques like thermogravimetric analysis (TGA). Studies on related nitrogen-containing heterocyclic compounds show a strong correlation between the extent of the π-conjugated system and thermal stability. beilstein-journals.org Derivatives with larger, more planar aromatic surfaces tend to exhibit higher decomposition temperatures. For instance, a fully planar dicyanopyrazinoquinoxaline derivative showed a 5% weight loss at 312°C, whereas a non-planar analog began to decompose at a much lower temperature of 238°C. beilstein-journals.org It is expected that substituents that enhance planarity and intermolecular forces in dinitrobenzamide derivatives would similarly lead to greater thermal stability.

Electronic and Spectroscopic Properties: The dinitrobenzamide core is electron-deficient due to the two strongly electron-withdrawing nitro groups. This electronic nature can be modulated by substituents. Some derivatives, such as dinitrobenzamido-TEMPO radicals, are stable radicals that can act as oxidizing agents and form intensely colored anions when treated with a base, a property directly linked to their electronic structure. researchgate.net

The tables below summarize key physicochemical properties for 2-amino-3,5-dinitrobenzamide and some of its derivatives, illustrating the structure-property relationships.

Table 1: Physicochemical Properties of 2-Amino-3,5-dinitrobenzamide and Related Derivatives Data for some derivatives are based on computational predictions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Topological Polar Surface Area (TPSA) (Ų) | Reference |

| 2-amino-3,5-dinitrobenzamide | C₇H₆N₄O₅ | 226.15 | 0.3 | 149.4 | uni.lu |

| N-tert-butyl-3,5-dinitrobenzamide | C₁₁H₁₃N₃O₅ | 267.24 | 1.8 | 113.9 | sigmaaldrich.com |

| 2-Amino-N-(tert-butyl)-3,5-dinitrobenzamide | C₁₁H₁₄N₄O₅ | 282.25 | 1.6 | 141.4 | chemscene.com |

| N-benzyl-N-tert-butyl-3,5-dinitrobenzamide | C₁₈H₁₉N₃O₅ | 357.36 | 3.5 | 95.8 | nih.gov |

Table 2: Physical Properties of Selected Dinitrobenzamide Derivatives

| Compound Name | Melting Point (°C) | Appearance | Reference |

| N-tert-butyl-3,5-dinitrobenzamide | 158-159 | Crystals | google.com |

| N-isobutyl-3,5-dinitrobenzamide | 149-155 | Crystals | google.com |

| N-cyclohexyl-3,5-dinitrobenzamide | 212-213 | White solid | rsc.org |

Advanced Analytical Methodologies for 2 Amino 3,5 Dinitrobenzamide in Research Contexts

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of 2-Amino-3,5-dinitrobenzamide. These methods allow for the effective separation of the target compound from starting materials, byproducts, and impurities, which is crucial for both purity assessment of the final product and real-time monitoring of the synthesis reaction.

Reverse-phase HPLC is a commonly employed technique for the analysis of polar aromatic compounds like 2-Amino-3,5-dinitrobenzamide. In a typical setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For instance, a C18 column is often suitable for such separations. The mobile phase composition can be optimized to achieve the desired resolution. A mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and retention time consistency, is frequently utilized. For instance, a method for a structurally similar compound, 4-Amino-3,5-dinitrobenzamide, utilizes a mobile phase of acetonitrile, water, and phosphoric acid with a Newcrom R1 column. sielc.com The use of formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS) for further characterization. sielc.com

Quantitative analysis by HPLC is also a critical application, allowing researchers to determine the concentration of 2-Amino-3,5-dinitrobenzamide in a sample. This is particularly relevant in studies monitoring the progress of a reaction where the compound is either a reactant or a product. For instance, quantitative HPLC analysis has been mentioned in the context of determining the supernatant concentration of a related compound, 2-Amino-4-methyl-3,5-dinitrobenzamide. epo.org

Table 1: Illustrative HPLC Parameters for Analysis of Amino-dinitrobenzamide Compounds

| Parameter | Value/Description |

| Column | Newcrom R1 (for 4-Amino-3,5-dinitrobenzamide) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Purity assessment, reaction monitoring, quantitative analysis |

This table is illustrative and based on methods for closely related compounds. Specific conditions for 2-Amino-3,5-dinitrobenzamide may require optimization.

Electrochemical Detection Methods (if applicable to specific research questions)

Electrochemical methods can offer a highly sensitive and selective means of analysis for electroactive compounds like 2-Amino-3,5-dinitrobenzamide. The presence of reducible nitro groups and an oxidizable amino group makes this compound a suitable candidate for electrochemical investigation and detection.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox properties of a compound. It can provide information about the reduction and oxidation potentials of 2-Amino-3,5-dinitrobenzamide. Research on related compounds has shown that dinitrobenzamides can be used to modify electrodes for the electrochemical determination of other analytes. For instance, an N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode has been developed for the electrochemical determination of cysteamine. rsc.org This indicates the electrochemical activity of the dinitrobenzamide moiety.

In specific research questions, such as studying the mechanism of action of a drug or its metabolic fate, electrochemical detection coupled with liquid chromatography (LC-ED) can be a powerful tool. This technique would involve separating the compound of interest by HPLC and then detecting it electrochemically by applying a specific potential at which the compound undergoes oxidation or reduction. This approach can offer enhanced selectivity and sensitivity compared to UV-Vis detection, particularly in complex biological matrices. The applicability of electrochemical detection is contingent on the specific research goals and the electrochemical behavior of 2-Amino-3,5-dinitrobenzamide under the experimental conditions.

Future Research Directions and Open Challenges for 2 Amino 3,5 Dinitrobenzamide Studies

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The traditional synthesis of nitroaromatic compounds often involves harsh reaction conditions and the use of strong acids, leading to environmental concerns and challenges in achieving high purity. A significant area of future research is the development of novel and sustainable synthetic pathways for 2-amino-3,5-dinitrobenzamide.

Key Research Thrusts:

Green Chemistry Approaches: Researchers are exploring the use of more environmentally benign reagents and solvents. For instance, methods that reduce or eliminate the use of concentrated nitric and sulfuric acids are highly sought after. One-pot synthesis methods, which simplify processes and reduce waste by not requiring the separation of intermediate products, are being investigated for related compounds and could be adapted. sioc-journal.cn The goal is to develop routes that are not only higher in yield but also have a reduced environmental footprint. sioc-journal.cn

Catalytic Systems: The development of novel catalysts could significantly improve reaction efficiency and selectivity. This includes exploring metal-based catalysts or even metal-free catalytic systems that can facilitate nitration and amination reactions under milder conditions. google.com For example, in the synthesis of a related compound, 2-amino-3,5-dibromobenzaldehyde, the in-situ generation of iron bromide from iron powder and bromine was shown to catalyze bromination, improving efficiency and reducing pollution. google.com

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of 2-amino-3,5-dinitrobenzamide could lead to higher yields, improved purity, and a more cost-effective and safer industrial production process.

A comparative look at different synthetic strategies highlights the push towards sustainability.

| Synthetic Approach | Key Features | Potential Advantages | Challenges |

| Traditional Batch Synthesis | Use of strong acids (e.g., HNO₃/H₂SO₄), high temperatures. | Well-established procedures. | Harsh conditions, environmental waste, potential for side reactions. |

| One-Pot Synthesis | Multiple reaction steps in a single reactor without isolating intermediates. sioc-journal.cn | Simplified process, reduced waste, higher overall yield. sioc-journal.cn | Requires careful optimization of reaction conditions for all steps. |

| Catalytic Synthesis | Employs catalysts to lower activation energy and improve selectivity. google.com | Milder reaction conditions, higher efficiency, potential for stereoselectivity. google.com | Catalyst cost, separation, and potential for deactivation. |

| Continuous Flow Chemistry | Reactions occur in a continuous stream within a reactor. | Enhanced safety, precise control, easy scalability, improved yield and purity. | Initial setup costs, potential for clogging. |

Exploration of New Functional Materials and Architectures based on the Dinitrobenzamide Scaffold

The unique structure of 2-amino-3,5-dinitrobenzamide, with its electron-donating amino group and electron-withdrawing nitro groups, makes it an attractive building block for a variety of functional materials. The dinitrobenzamide scaffold is being explored for its potential in creating novel materials with tailored properties.

Key Areas of Exploration:

Supramolecular Assemblies: The hydrogen bonding capabilities of the amide and amino groups, along with potential π-π stacking interactions from the aromatic ring, allow for the construction of complex supramolecular architectures. nih.govresearchgate.netresearchgate.net These ordered structures are of great interest in fields like crystal engineering and the development of materials with specific optical or electronic properties. nih.govresearchgate.net

Polymers and Metal-Organic Frameworks (MOFs): The functional groups on the 2-amino-3,5-dinitrobenzamide molecule can serve as reactive sites for polymerization or as ligands for the construction of MOFs. Such materials could have applications in gas storage, separation, catalysis, and sensing.

Energetic Materials: The presence of nitro groups suggests potential applications in the field of energetic materials. researchgate.net Research is ongoing to synthesize and characterize derivatives and co-crystals to create materials with specific detonation properties and sensitivities. researchgate.netmdpi.com